molecular formula C33H35N6O7P B8181757 beta-catenin/CBP-IN-1

beta-catenin/CBP-IN-1

Cat. No.: B8181757
M. Wt: 658.6 g/mol
InChI Key: VHOZWHQPEJGPCC-UHFFFAOYSA-N
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Description

Beta-catenin/CBP-IN-1 is a selective inhibitor that targets the interaction between beta-catenin and CREB-binding protein (CBP). This compound is part of the Wnt/beta-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and motility. The aberrant activation of this pathway is associated with various cancers, making this compound a significant compound in cancer research .

Preparation Methods

The synthesis of beta-catenin/CBP-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of these intermediates under specific reaction conditions to form this compound .

In industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .

Chemical Reactions Analysis

Beta-catenin/CBP-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Beta-catenin/CBP-IN-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the Wnt/beta-catenin signaling pathway and its role in various chemical processes.

    Biology: It is used to investigate the role of beta-catenin and CBP in cellular processes such as proliferation, differentiation, and motility.

    Medicine: It is used in cancer research to study the effects of inhibiting the beta-catenin/CBP interaction on tumor growth and progression. .

    Industry: It is used in the development of new therapeutic agents targeting the Wnt/beta-catenin signaling pathway.

Mechanism of Action

Beta-catenin/CBP-IN-1 exerts its effects by selectively inhibiting the interaction between beta-catenin and CBP. This disruption of the beta-catenin/CBP interaction leads to the modulation of the Wnt/beta-catenin signaling pathway, resulting in the downregulation of target genes involved in tumor growth and progression. The molecular targets of this compound include beta-catenin and CBP, and the pathways involved include the Wnt/beta-catenin signaling pathway .

Properties

IUPAC Name

[4-[[1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZWHQPEJGPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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